N,4-diethylpiperazine-1-carbothioamide
CAS No.:
VCID: VC11018948
Molecular Formula: C9H19N3S
Molecular Weight: 201.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
Key Features:
The combination of the diethyl groups and the carbothioamide moiety enhances its reactivity and potential for interactions with biological targets. SynthesisThe synthesis of N,4-diethylpiperazine-1-carbothioamide typically involves multi-step reactions starting from commercially available piperazine derivatives. The process includes:
These steps are performed under controlled conditions to ensure high yield and purity of the compound. Biological ApplicationsN,4-Diethylpiperazine-1-carbothioamide has been investigated for its potential therapeutic applications due to its structural similarity to other biologically active piperazine derivatives. Reported Activities:
Comparative Analysis with Related CompoundsTo better understand its properties, N,4-diethylpiperazine-1-carbothioamide can be compared with structurally similar compounds:
The unique combination of diethyl substitution and the carbothioamide group in N,4-diethylpiperazine-1-carbothioamide sets it apart from these analogs. Current Research:
Challenges:
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Product Name | N,4-diethylpiperazine-1-carbothioamide | ||||||||||||||||||||
Molecular Formula | C9H19N3S | ||||||||||||||||||||
Molecular Weight | 201.33 g/mol | ||||||||||||||||||||
IUPAC Name | N,4-diethylpiperazine-1-carbothioamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13) | ||||||||||||||||||||
Standard InChIKey | OPRNYLDGGCUAKJ-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CCNC(=S)N1CCN(CC1)CC | ||||||||||||||||||||
Canonical SMILES | CCNC(=S)N1CCN(CC1)CC | ||||||||||||||||||||
PubChem Compound | 796301 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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